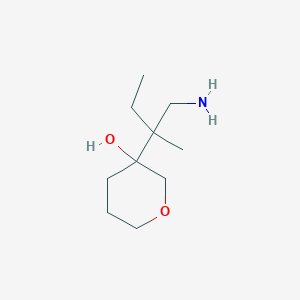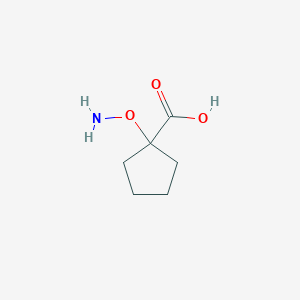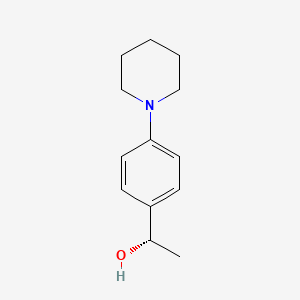
(1S)-1-(4-piperidin-1-ylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-piperidin-1-ylphenyl)ethanol is a chiral compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-piperidin-1-ylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(4-piperidin-1-ylphenyl)ethanone, using a chiral reducing agent such as (S)-CBS catalyst (oxazaborolidine) in the presence of borane. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale asymmetric reduction processes. These processes often utilize chiral catalysts and are optimized for high yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (1S)-1-(4-piperidin-1-ylphenyl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, (1S)-1-(4-piperidin-1-ylphenyl)ethane, using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: (1S)-1-(4-piperidin-1-ylphenyl)ethanone.
Reduction: (1S)-1-(4-piperidin-1-ylphenyl)ethane.
Substitution: (1S)-1-(4-piperidin-1-ylphenyl)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-piperidin-1-ylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-piperidin-1-ylphenyl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to certain molecular targets, while the chiral center can influence the compound’s pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-(4-piperidin-1-ylphenyl)ethanol
- (1S)-1-(4-morpholin-4-ylphenyl)ethanol
- (1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol
Comparison:
(1R)-1-(4-piperidin-1-ylphenyl)ethanol: The enantiomer of (1S)-1-(4-piperidin-1-ylphenyl)ethanol, which may have different biological activity and pharmacological properties.
(1S)-1-(4-morpholin-4-ylphenyl)ethanol: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical reactivity and biological interactions.
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanol: Contains a pyrrolidine ring, which may result in different steric and electronic effects compared to the piperidine ring.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the piperidine ring, which can significantly influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
(1S)-1-(4-piperidin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
ZVMGBRBCWHTNKR-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCCC2)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



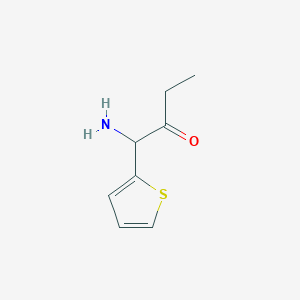
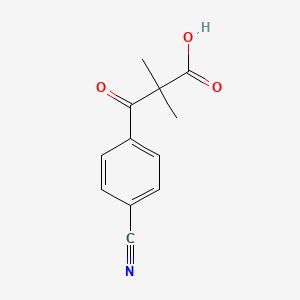

amine](/img/structure/B13173482.png)
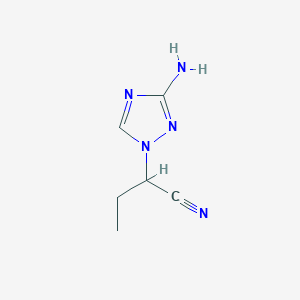

![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
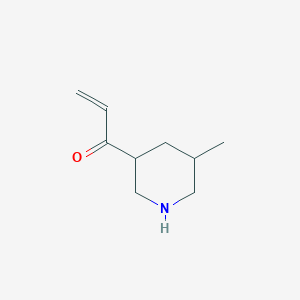
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
![2-[(3-Methylphenyl)methyl]oxirane](/img/structure/B13173515.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
